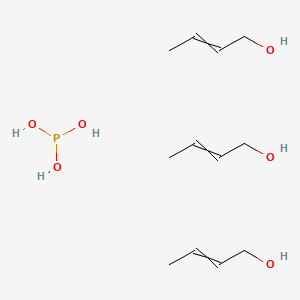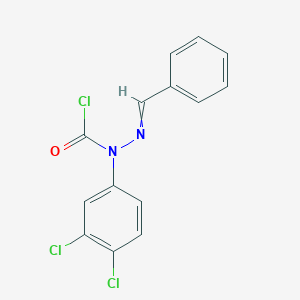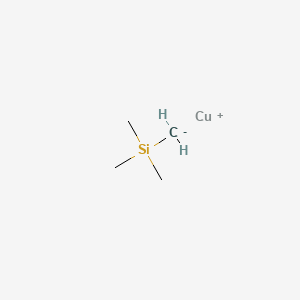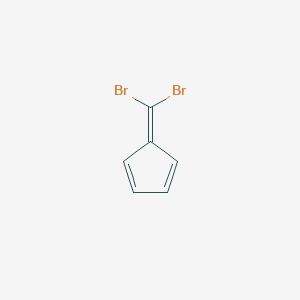
Acetamide, N-bromo-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-bromo-N-methyl-: is an organic compound with the molecular formula C3H6BrNO It is a derivative of acetamide where one hydrogen atom on the nitrogen is replaced by a bromine atom and another by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of N-methylacetamide using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction typically occurs under controlled temperature conditions to prevent over-bromination.
Electrosynthesis: Another method involves the use of electrosynthesis, where N-methylacetamide is subjected to electrochemical conditions in the presence of a brominating agent. This method is considered greener and more sustainable.
Industrial Production Methods: Industrial production often employs the direct bromination method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Acetamide, N-bromo-N-methyl- undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form N-bromo-N-methylacetamide oxides or reduced to form N-methylacetamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include N-methylacetamide derivatives with various substituents replacing the bromine atom.
Oxidation: Products include N-bromo-N-methylacetamide oxides.
Reduction: The primary product is N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: Acetamide, N-bromo-N-methyl- is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-bromo-N-methyl- involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound’s effects in biological systems are attributed to its ability to modify proteins and other biomolecules through these substitution reactions.
Vergleich Mit ähnlichen Verbindungen
N-methylacetamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
N-bromoacetamide: Lacks the methyl group, which affects its solubility and reactivity.
Uniqueness: Acetamide, N-bromo-N-methyl- is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
51094-87-2 |
|---|---|
Molekularformel |
C3H6BrNO |
Molekulargewicht |
151.99 g/mol |
IUPAC-Name |
N-bromo-N-methylacetamide |
InChI |
InChI=1S/C3H6BrNO/c1-3(6)5(2)4/h1-2H3 |
InChI-Schlüssel |
JKJLCVZYVSZYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


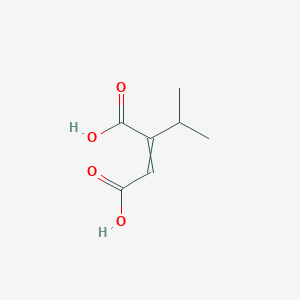
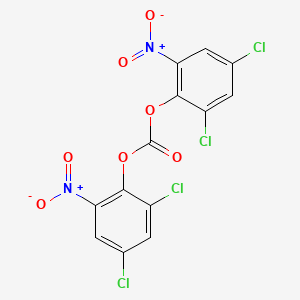
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)

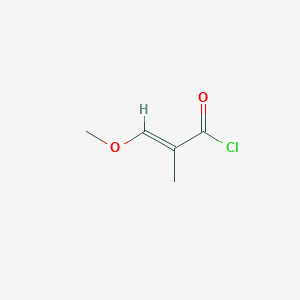
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
